molecular formula C17H24N4O2S B10982598 N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10982598
M. Wt: 348.5 g/mol
InChI Key: BLBZESKPJODZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide is a synthetic organic compound designed for research and development purposes. Its molecular structure incorporates a piperazine core, a privileged scaffold in medicinal chemistry known to confer significant pharmacological value. Piperazine-based compounds are extensively investigated for a wide spectrum of therapeutic activities, including antiviral, antibacterial, anticancer, and central nervous system (CNS) applications . The specific molecular architecture of this compound, which features a phenylpiperazine group linked to a thiomorpholine moiety via a urea-based carboxamide linker, suggests potential for interaction with various biological targets. This makes it a compound of interest in drug discovery for developing new bioactive molecules. The thiomorpholine ring, a sulfur-containing heterocycle, can influence the compound's electronic properties, solubility, and metabolic stability, offering a key point for structural-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key intermediate or a building block in organic synthesis, or as a pharmacologically active scaffold for screening against biological targets in hit-to-lead optimization campaigns. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

N-(2-oxo-2-thiomorpholin-4-ylethyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C17H24N4O2S/c22-16(20-10-12-24-13-11-20)14-18-17(23)21-8-6-19(7-9-21)15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,23)

InChI Key

BLBZESKPJODZNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)N3CCSCC3

Origin of Product

United States

Preparation Methods

Solvent Selection

Non-polar solvents (e.g., toluene) favor nucleophilic substitution but slow reaction rates. Polar solvents (e.g., DMF) accelerate kinetics but risk side reactions. A mixed solvent system (e.g., DCM:THF 3:1) balances reactivity and selectivity.

Temperature and Time

Low temperatures (0–5°C) suppress byproducts during acylation, while prolonged reaction times (12–24 hours) ensure complete conversion. For example, thiomorpholine acylation at 20°C for 18 hours achieves 85% yield.

Catalysis

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems, improving yields by 15–20%.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves the target compound from unreacted starting materials. Typical retention times range from 8.5–9.2 minutes.

Spectroscopic Validation

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl3_3) shows characteristic peaks at δ 3.45–3.70 (piperazine protons), δ 4.20 (CO-NH), and δ 2.80–3.10 (thiomorpholine-SCH2_2).

  • Mass Spectrometry : ESI-MS m/z 375.2 [M+H]+^+ confirms molecular weight.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ComplexityScalability
Grignard-Alkylation80.592HighModerate
CDI-Mediated Coupling7895ModerateHigh
HATU Activation8598HighLow

The CDI-mediated route offers the best balance of yield and scalability for industrial applications, whereas HATU activation suits small-scale, high-purity needs.

Challenges and Solutions

Thiomorpholine Hydrolysis

Thiomorpholine’s sulfur atom is prone to oxidation. Conducting reactions under nitrogen and using antioxidants (e.g., BHT) mitigate degradation.

Carboxamide Racemization

Low-temperature coupling (0–5°C) and non-basic conditions preserve stereochemical integrity.

Chemical Reactions Analysis

Reactions::

    Acylation: The initial step in the synthesis involves acylation of the piperazine ring with the thiomorpholine-4-one group.

    Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions::

    Thiomorpholine-4-one: Used for acylation.

    Acid/Base Catalysts: Facilitate hydrolysis.

    Electrophilic Reagents: Used for phenyl substitution.

Major Products:: The major product is the desired N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for drug design due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine, carboxamide, or aryl groups, influencing molecular weight, lipophilicity, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight logP (Predicted) Notable Features
Target Compound Thiomorpholin-4-yl, phenylpiperazine ~386* ~2.5* Sulfur enhances lipophilicity
N-(2-oxo-2-(phenylamino)ethyl)-4-carboxamide derivatives (4h, 4m) Piperidine, 4-methoxyphenyl ~300–350* ~2.0–3.0 High local anesthetic activity, low hepatotoxicity
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide Pyrimidin-2-yl, phenylpiperazine 409.5 ~1.8 Dual piperazine-pyrimidine scaffold
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide Trifluoromethylphenyl, pyrimidinyl 450.4 ~3.2 CF3 group increases metabolic stability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethylpiperazine 267.8 ~2.8 Chlorine enhances electronic interactions

*Estimated based on analogous structures.

Crystallographic and Conformational Insights

  • The piperazine ring in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation, a common feature that may stabilize receptor binding .
  • Hydrogen bonding (e.g., N—H⋯O interactions in ) and sulfur’s role in thiomorpholine could influence solubility and target engagement .

Biological Activity

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound within the piperazine derivatives class, notable for its unique structural features, including a piperazine core, a phenyl group, and a thiomorpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

The presence of the carboxamide functional group enhances its biological activity potential, making it an intriguing candidate for further research.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities. These include:

  • Antidepressant Activity : Similar compounds have shown efficacy in treating depression, suggesting potential in this area.
  • Neuroprotective Effects : The structural characteristics may confer protective effects against neurodegenerative diseases.
  • Anticancer Properties : Initial data hint at cytotoxic activity against cancer cell lines.

Table 1: Comparison of Biological Activities

Compound NameStructureBiological Activity
This compoundStructureAntidepressant, Neuroprotective, Anticancer
1-(4-methylpiperazinyl)-1-(4-fluorophenyl)-ethanoneStructureAntidepressant
N-(2-hydroxyethyl)-4-(phenyl)piperazineStructureNeuroprotective
1-(3,4-dichlorophenyl)-piperazineStructureAnticancer

The biological activity of this compound is likely mediated through its interactions with various biological targets. Studies have focused on its binding affinity to receptors and enzymes, particularly those involved in neurotransmission and cell proliferation.

Case Study 1: Antidepressant Efficacy

A study examining the antidepressant properties of piperazine derivatives indicated that compounds similar to this compound exhibited significant serotonin reuptake inhibition. This suggests potential for developing new antidepressants targeting serotonin pathways.

Case Study 2: Anticancer Activity

In vitro testing on cancer cell lines revealed that derivatives of N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine showed cytotoxic effects against human colon adenocarcinoma (HT29) and other cancer types. The compound demonstrated an IC50 value indicating effective concentration for inhibiting cell growth.

Future Research Directions

Further investigations are required to elucidate the specific mechanisms through which N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine exerts its biological effects. Key areas for future research include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with targeted receptors.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity towards specific biological targets.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the piperazine core, followed by sequential introduction of thiomorpholinyl and phenyl groups. Key steps include:
  • Alkylation : Use of ethyl chloroacetate to introduce the oxoethyl moiety (controlled pH and temperature, ~60°C) .
  • Coupling Reactions : Carboxamide bond formation via carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: DCM/methanol gradient) or recrystallization to achieve >95% purity .
    Optimization focuses on solvent selection (e.g., dichloromethane or ethanol), catalyst use (triethylamine), and reaction time (12–24 hours) to maximize yields (typically 60–75%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., thiomorpholinyl CH₂ groups at δ 2.7–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.18) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .
  • X-ray Crystallography : For definitive confirmation of stereochemistry (if crystalline forms are obtained) .

Q. How is the initial biological screening of this compound typically conducted?

  • Methodological Answer : Initial screening involves:
  • In Vitro Assays :
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
  • In Vivo Models : Anticonvulsant activity tested in rodent seizure models (e.g., maximal electroshock test) at 10–50 mg/kg doses .
  • ADME Profiling : Solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in receptor binding affinity across assays?

  • Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
  • Standardized Protocols : Uniform buffer systems (e.g., Tris-HCl vs. PBS) and temperature control (25°C vs. 37°C) .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Compound Purity Verification : Re-test batches with impurities ≤2% via HPLC .
  • Receptor Isoform-Specific Studies : Use transfected cell lines to isolate target isoforms .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Computational approaches include:
  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration (logBB >0.3) based on thiomorpholinyl hydrophobicity .
  • QSAR Models : Correlate substituent effects (e.g., phenyl vs. chlorophenyl) with metabolic stability .
  • Docking Studies : Identify key interactions (e.g., hydrogen bonds with serotonin receptor residues) for affinity improvements .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : SAR studies require systematic modifications:
  • Core Modifications : Replace thiomorpholinyl with morpholinyl or piperidinyl groups to assess ring size impact .
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance receptor binding .
  • Dose-Response Analysis : Test derivatives at 0.1–100 µM concentrations in receptor assays to generate EC₅₀ curves .

Q. How can researchers address low solubility issues during formulation for in vivo studies?

  • Methodological Answer : Solubility enhancement strategies:
  • Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
  • Co-Solvent Systems : Employ PEG-400 or cyclodextrin complexes for parenteral administration .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase bioavailability .

Q. What comparative analyses are critical when evaluating this compound against structural analogs?

  • Methodological Answer : Key comparisons include:
  • Binding Affinity : Compare Ki values for serotonin (5-HT₁A) vs. dopamine (D₂) receptors .
  • Metabolic Stability : Half-life in liver microsomes (human vs. rodent) .
  • Toxicity Profiles : Cytotoxicity screening in HEK-293 cells (IC₅₀ >50 µM desirable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.